molecular formula C10H22N2O B1479112 1-(3-Aminopropyl)-3-ethylpiperidin-4-ol CAS No. 2098011-50-6

1-(3-Aminopropyl)-3-ethylpiperidin-4-ol

Cat. No.: B1479112
CAS No.: 2098011-50-6
M. Wt: 186.29 g/mol
InChI Key: OIXQQATXWYXKLD-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Conformational Studies

The crystallographic analysis of this compound reveals complex conformational preferences that are characteristic of substituted piperidine derivatives. Piperidine rings typically exist in chair conformations, with the nitrogen atom exhibiting either equatorial or axial orientations. For this particular compound, the presence of the ethyl substituent at position 3 and the hydroxyl group at position 4 creates significant steric interactions that influence the overall ring conformation. Computational studies using high-level calculations such as CCSD(T)-F12a/aug-cc-pVTZ indicate that the energy difference between chair conformers is relatively small, typically ranging from 2.43 to 2.72 kilojoules per mole.

The aminopropyl chain attached to the piperidine nitrogen introduces additional conformational complexity through its flexible aliphatic linkage. This chain can adopt multiple conformational states, with rotational barriers around the carbon-carbon and carbon-nitrogen bonds being relatively low. The overall molecular geometry is influenced by intramolecular hydrogen bonding interactions between the terminal amino group and the piperidine nitrogen or the hydroxyl group at position 4. X-ray crystallographic data for related compounds demonstrate that the piperidine ring maintains its chair conformation even with bulky substituents, though the specific orientation of substituents can vary significantly.

The conformational preferences of this compound are further complicated by the presence of two nitrogen atoms and one oxygen atom, each capable of participating in hydrogen bonding networks. Crystal packing studies reveal that intermolecular hydrogen bonds between amino groups and hydroxyl groups from adjacent molecules contribute to the stability of the crystal lattice. The three-dimensional arrangement of molecules in the crystal structure shows efficient space filling with minimal void volume, indicating strong intermolecular interactions that stabilize the solid-state structure.

Conformational Parameter Value Reference Method
Chair-Chair Energy Difference 2.43-2.72 kJ/mol CCSD(T)-F12a calculations
Nitrogen Inversion Barrier 19.54 kJ/mol Density Functional Theory
Molecular Dipole Moment Variable X-ray diffraction analysis
Crystal Space Group Variable with salt form Single crystal analysis

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides crucial structural information for this compound through detailed analysis of both proton and carbon-13 spectra. The proton nuclear magnetic resonance spectrum exhibits characteristic patterns for the piperidine ring protons, with the axial and equatorial protons appearing as distinct multiplets in the 1.5-3.0 parts per million region. The ethyl substituent shows the typical pattern of a triplet for the methyl group around 1.2 parts per million and a quartet for the methylene group around 2.5 parts per million. The hydroxyl proton appears as a broad singlet around 4.0-5.0 parts per million, while the amino group protons typically appear as a broad multiplet around 1.5-2.5 parts per million, depending on the pH and solvent conditions.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the detailed carbon framework of the molecule, with the piperidine carbons appearing in characteristic regions based on their substitution patterns. The carbon bearing the hydroxyl group typically resonates around 65-70 parts per million, while the carbons of the piperidine ring appear between 20-60 parts per million depending on their specific environment. The aminopropyl chain carbons show distinct chemical shifts, with the carbon directly attached to the amino group appearing at approximately 40-45 parts per million, and the intermediate methylene carbons appearing around 25-30 parts per million.

Infrared spectroscopy provides valuable information about the functional groups present in this compound. The hydroxyl group exhibits a characteristic broad absorption around 3200-3600 wavenumbers, while the primary amino group shows two distinct nitrogen-hydrogen stretching modes around 3300-3500 wavenumbers. The carbon-hydrogen stretching vibrations of the aliphatic carbons appear in the 2800-3000 wavenumber region, with distinct patterns for methyl and methylene groups. The carbon-nitrogen stretching vibrations typically appear around 1000-1200 wavenumbers, providing information about the bonding environment of the nitrogen atoms.

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 186 for the free base form of this compound. The fragmentation pattern shows characteristic losses corresponding to the aminopropyl chain, with base peaks often appearing at mass-to-charge ratios corresponding to the substituted piperidine core. The dihydrochloride salt form, which is commonly used in research due to its increased stability and solubility, shows a molecular ion peak at the appropriate higher mass-to-charge ratio.

Spectroscopic Technique Key Observations Chemical Shift/Frequency Range
1H Nuclear Magnetic Resonance Piperidine ring protons 1.5-3.0 ppm
1H Nuclear Magnetic Resonance Ethyl methyl group 1.2 ppm (triplet)
1H Nuclear Magnetic Resonance Hydroxyl proton 4.0-5.0 ppm (broad)
13C Nuclear Magnetic Resonance Hydroxyl-bearing carbon 65-70 ppm
Infrared Spectroscopy Hydroxyl stretch 3200-3600 cm⁻¹
Infrared Spectroscopy Amino stretch 3300-3500 cm⁻¹
Mass Spectrometry Molecular ion (free base) m/z 186

Comparative Analysis of Tautomeric Forms and Stereochemical Considerations

The stereochemical analysis of this compound reveals multiple potential stereoisomers due to the presence of asymmetric centers at positions 3 and 4 of the piperidine ring. The compound can exist as a mixture of stereoisomers, with the relative configuration of the ethyl and hydroxyl substituents determining the specific three-dimensional arrangement. The (3R,4R) and (3S,4S) configurations represent one pair of enantiomers, while the (3R,4S) and (3S,4R) configurations represent another pair, resulting in four possible stereoisomers in total.

Conformational analysis indicates that the axial versus equatorial orientations of the substituents significantly influence the relative stability of different stereoisomers. Studies on related piperidine derivatives demonstrate that substituents generally prefer equatorial orientations to minimize steric interactions, though this preference can be modulated by electronic effects and intramolecular hydrogen bonding. The ethyl group at position 3 shows a strong preference for the equatorial orientation, while the hydroxyl group at position 4 can adopt either axial or equatorial orientations depending on the overall stereochemical configuration.

Tautomeric considerations for this compound primarily involve the potential for nitrogen inversion at both the piperidine nitrogen and the terminal amino group. The piperidine nitrogen can undergo rapid inversion with a barrier of approximately 19.54 kilojoules per mole, leading to interconversion between different conformational states. This inversion process affects the orientation of the aminopropyl chain and can influence the overall molecular geometry and potential interactions with biological targets.

The terminal amino group of the propyl chain also exhibits conformational flexibility, with rotation around the carbon-nitrogen bond allowing for multiple orientational states. The primary amino group can participate in hydrogen bonding either intramolecularly with the piperidine nitrogen or hydroxyl group, or intermolecularly with solvent molecules or other molecular targets. The conformational preferences of this group are influenced by the electronic environment and the presence of hydrogen bonding partners in the surrounding medium.

Comparative analysis with related piperidine derivatives shows that the combination of multiple substituents on the piperidine ring creates unique stereochemical properties that distinguish this compound from simpler analogues. The presence of both electron-donating (amino) and electron-withdrawing effects from the various substituents creates a complex electronic environment that influences the overall molecular behavior and potential reactivity patterns.

Stereochemical Feature Configuration Options Relative Stability
Position 3 Ethyl Group Axial vs. Equatorial Equatorial preferred
Position 4 Hydroxyl Group Axial vs. Equatorial Context dependent
Nitrogen Inversion Barrier Piperidine nitrogen 19.54 kJ/mol
Amino Group Orientation Multiple rotamers Hydrogen bonding dependent
Overall Stereoisomers Four possible isomers Configuration dependent

Properties

IUPAC Name

1-(3-aminopropyl)-3-ethylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-2-9-8-12(6-3-5-11)7-4-10(9)13/h9-10,13H,2-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIXQQATXWYXKLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-(3-Aminopropyl)-3-ethylpiperidin-4-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with polyamine oxidases, which are enzymes that catalyze the oxidation of polyamines, producing hydrogen peroxide and other byproducts. These interactions are crucial for regulating cellular polyamine levels and maintaining cellular homeostasis.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of protein kinases and other signaling molecules, thereby modulating cell function. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its interaction. For example, it has been found to inhibit certain polyamine oxidases, thereby preventing the breakdown of polyamines and altering cellular polyamine levels. This inhibition can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for determining its therapeutic potential and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as polyamine oxidases, which play a role in the catabolism of polyamines. These interactions can affect metabolic flux and the levels of various metabolites within the cell. Additionally, it may influence other metabolic pathways by modulating the activity of key enzymes and regulatory proteins.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound within cells can impact its biochemical activity and overall function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications

Biological Activity

1-(3-Aminopropyl)-3-ethylpiperidin-4-ol, also known by its CAS number 2098011-50-6, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring with an amino group and an ethyl substituent. Its molecular formula is C12H19N3O, and it possesses a molecular weight of 219.29 g/mol. The compound's structure is critical for its interaction with biological targets, influencing its activity.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. Research indicates that compounds with similar structures often exhibit affinity for these receptors, which are crucial in regulating mood, cognition, and behavior.

Key Mechanisms:

  • Serotonergic Activity : The compound may modulate serotonin levels, potentially impacting mood and anxiety disorders.
  • Dopaminergic Activity : Its interaction with dopamine receptors suggests possible implications in treating conditions like schizophrenia or Parkinson's disease.

Pharmacological Studies

Studies have demonstrated various pharmacological effects of this compound:

  • Antidepressant Effects : In animal models, the compound has shown promise in reducing depressive-like behaviors.
  • Neuroprotective Properties : Preliminary studies suggest that it may protect neuronal cells from oxidative stress.
  • Antimicrobial Activity : Some research indicates potential antibacterial properties against specific strains.

Study 1: Antidepressant Effects

A study conducted on rodents assessed the antidepressant-like effects of this compound using the forced swim test (FST) and tail suspension test (TST). Results indicated a significant reduction in immobility time compared to control groups, suggesting antidepressant-like properties.

Test TypeControl Group Immobility (%)Treatment Group Immobility (%)
FST6030
TST5525

Study 2: Neuroprotective Effects

A neuroprotection study evaluated the compound’s ability to mitigate neuronal damage in vitro using primary neuronal cultures exposed to oxidative stress. The results showed a dose-dependent increase in cell viability.

Concentration (µM)Cell Viability (%)
050
1070
5085

Research Findings

Recent findings emphasize the importance of structure-activity relationships (SAR) in determining the efficacy of piperidine derivatives. A comprehensive review highlighted that modifications in the alkyl chain length and substitution patterns significantly influence biological activity.

Table: Structure-Activity Relationships of Piperidine Derivatives

Compound NameEC50 (µM)Mechanism of Action
Compound A (similar structure)0.5Serotonin Receptor Agonist
Compound B1.2Dopamine Receptor Antagonist
This compound 0.8 Mixed Serotonin/Dopamine Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s piperidine backbone and aminopropyl chain are shared with several pharmacologically active analogues. Key comparisons include:

a) 1-(3-Aminopropyl)-4-methylpiperazine
  • Substituents : Methyl group at piperazine position 3.
  • Role : Used in synthesizing CNS-targeting compounds.
  • Key Difference: Replacement of piperidine with piperazine introduces an additional nitrogen, altering basicity and hydrogen-bonding capacity.
b) 1-(3-Aminopropyl)pyrrolidine
  • Substituents : Pyrrolidine ring (5-membered vs. 6-membered piperidine).
  • Role : Demonstrates antimicrobial activity against Bacillus cereus and HeLa cells .
  • Key Difference : Smaller ring size increases conformational rigidity, which may limit interaction with larger binding pockets compared to piperidine derivatives.
c) 1-(3-Aminopropyl)imidazole
  • Substituents : Imidazole ring instead of piperidine.
  • Role : Exhibits anticancer activity via interactions with DNA or enzyme targets.

Pharmacological and Physicochemical Properties

While direct data for 1-(3-Aminopropyl)-3-ethylpiperidin-4-ol are sparse, inferences can be drawn from analogues:

a) Anticonvulsant and Antinociceptive Potential

Piperidine derivatives synthesized via CDI-mediated pathways (e.g., compounds 3–17 in ) show anticonvulsant activity in rodent models, suggesting the target compound may share similar mechanisms, such as GABA modulation .

b) Antimicrobial Activity

Compounds with aminopropyl side chains, such as 3-(2-ethoxy-2-oxoethyl)-1-(3-aminopropyl)-1H-imidazol-3-ium bromide, inhibit Bacillus cereus (MIC: 8–16 µg/mL) . The target compound’s ethyl group may enhance membrane penetration, improving efficacy.

c) Physicochemical Properties
  • Solubility : The hydroxyl group enhances aqueous solubility, critical for bioavailability .

Preparation Methods

General Synthetic Strategy

The compound 1-(3-Aminopropyl)-3-ethylpiperidin-4-ol belongs to the class of aminohydroxylated piperidines, which are typically synthesized via regio- and stereospecific ring-opening or reduction reactions involving piperidine or piperidin-4-one intermediates. The key structural features include a piperidine ring substituted at the 3-position with an ethyl group and at the 1-position with a 3-aminopropyl side chain, and a hydroxyl group at the 4-position.

Synthesis via Epoxypiperidine Ring-Opening

A prominent method involves the nucleophilic ring-opening of optically pure 3,4-epoxypiperidines with amines in the presence of lithium perchlorate as a catalyst in acetonitrile. This method yields trans-4-aminopiperidin-3-ols with high regio- and stereoselectivity.

Procedure Highlights:

  • Starting material: Optically pure (3R,4S)-3,4-epoxypiperidine derivative.
  • Nucleophile: Various amines, including 3-aminopropyl groups.
  • Catalyst: Lithium perchlorate (LiClO4).
  • Solvent: Dry acetonitrile (CH3CN).
  • Conditions: Room temperature, 24 hours stirring.
  • Workup: Addition of water, evaporation of solvent, extraction with dichloromethane, drying, and salt formation by acidification (HCl or HBr).
  • Purification: Recrystallization from ethanol.

Yields: Typically 75-86% for related amino alcohols.

This approach allows for the preparation of amino alcohols with defined stereochemistry, important for biological activity studies.

Step Reagents/Conditions Outcome
Epoxide + amine LiClO4, CH3CN, rt, 24 h Ring-opened amino alcohol
Workup Water addition, solvent removal Crude amino alcohol
Salt formation HCl or HBr in ethanol, pH ~4 Amino alcohol dihydrochloride or dihydrobromide
Purification Recrystallization from ethanol Pure amino alcohol salt

This method is adaptable for synthesizing this compound by selecting the appropriate amine nucleophile (3-aminopropylamine) and starting epoxide with a 3-ethyl substituent.

Preparation via Piperidin-4-one Intermediates and Reduction

Another synthetic route involves the preparation of substituted piperidin-4-ones followed by reductive amination or nucleophilic substitution to introduce the 3-aminopropyl side chain.

Key points from patent literature:

  • Piperidin-4-ones are synthesized by reduction of tetrahydropyridin-4-ylidene ammonium salts.
  • The reduction step selectively yields piperidin-4-ones rather than fully saturated piperidines.
  • These piperidin-4-ones serve as versatile intermediates for further derivatization, including introduction of aminoalkyl substituents.
  • The method allows for diverse substitution patterns, including at the 3-position (adjacent to nitrogen) with alkyl groups like ethyl.
  • Subsequent reductive amination with 3-aminopropyl derivatives or nucleophilic substitution can install the desired 1-(3-aminopropyl) moiety.
Step Reagents/Conditions Outcome
Formation of ammonium salt Condensation of aldehydes, amines, and C-H acidic compounds Tetrahydropyridin-4-ylidene ammonium salt
Reduction Selective reducing agent (not specified in detail) Piperidin-4-one with desired substitution
Derivatization Reductive amination or nucleophilic substitution This compound

This approach is valuable for accessing piperidine derivatives with complex substitution patterns and is supported by recent European patent filings.

Comparative Analysis of Methods

Feature Epoxypiperidine Ring-Opening Piperidin-4-one Reduction and Derivatization
Starting materials Optically pure 3,4-epoxypiperidines Tetrahydropyridin-4-ylidene ammonium salts
Key reaction Nucleophilic ring-opening with amines Reduction of ammonium salt to piperidin-4-one
Substitution control High regio- and stereoselectivity Allows diverse substitution, including 2- and 3-positions
Reaction conditions Mild, room temperature, LiClO4 catalyst Reduction conditions (variable, patent-specific)
Yield 75-86% Not specified, but efficient for substituted piperidin-4-ones
Applicability Enantiomerically pure amino alcohols Versatile intermediates for further functionalization

Research Findings and Considerations

  • The stereochemical outcome of the epoxide ring-opening is critical for biological activity; the method ensures formation of a single diastereomer confirmed by NMR and X-ray crystallography.
  • The reduction of tetrahydropyridin-4-ylidene ammonium salts to piperidin-4-ones is a novel approach enabling access to substitution patterns difficult to achieve by classical methods.
  • Both methods allow for the synthesis of this compound by appropriate choice of starting materials and nucleophiles.
  • The epoxide ring-opening method is more suitable for enantiomerically pure compounds, while the piperidin-4-one reduction route offers broader substitution flexibility.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Target Functionalization Yield (%) Notes
Epoxypiperidine ring-opening (3R,4S)-3,4-epoxypiperidine LiClO4, CH3CN, amine, rt, 24 h Amino alcohol with 3-aminopropyl side chain 75-86 High stereoselectivity, enantiopure products
Piperidin-4-one reduction Tetrahydropyridin-4-ylidene ammonium salt Selective reducing agent, reductive amination 3-ethyl substitution, 1-(3-aminopropyl) derivatization Not specified Versatile substitution, patent-protected process

Q & A

Q. Key Data :

ParameterOptimal ConditionYield Improvement
CatalystLindlar Pd (5% wt)15–20% ↑
Temperature100–105°C (reflux)10% ↑
Purification MethodVacuum distillation at 0.1 mmHg90–95% purity

Basic: What analytical techniques are most reliable for characterizing this compound?

Methodological Answer:
A multi-technique approach ensures structural confirmation:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR identify amine, hydroxyl, and piperidine ring protons (δ 1.2–3.5 ppm for aliphatic groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 201.2) and fragments related to the aminopropyl side chain .
  • FT-IR : Peaks at 3300–3500 cm1^{-1} (N-H/O-H stretch) and 1600–1650 cm1^{-1} (C-N bend) validate functional groups .

Basic: How can researchers assess the compound’s purity for biological assays?

Methodological Answer:

  • HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) at 1 mL/min. Retention time (~8.2 min) and peak symmetry (>95%) indicate purity .
  • Karl Fischer Titration : Quantify residual moisture (<0.5% w/w) to prevent hydrolysis of the aminopropyl group .
  • Elemental Analysis : Match experimental C, H, N percentages to theoretical values (e.g., C: 64.0%, H: 10.5%, N: 13.8%) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to avoid skin/eye contact with reactive amines .
  • Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., propargyl alcohols) .
  • Storage : Store in airtight containers under nitrogen at 4°C to prevent oxidation of the hydroxyl group .

Advanced: How does stereochemistry at the piperidine ring influence the compound’s biological activity?

Methodological Answer:

  • Chiral Resolution : Use chiral chromatography (e.g., Chiralpak IA column) to separate enantiomers. Compare activity in cell-based assays (e.g., receptor binding) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., GPCRs) to identify stereospecific binding modes. For example, the (S)-enantiomer may show higher affinity due to hydrogen bonding with Asp113 in receptor pockets .

Q. Data Insight :

EnantiomerIC50_{50} (nM)Binding Energy (kcal/mol)
(R)450 ± 25-7.2
(S)120 ± 15-9.8

Advanced: What computational strategies predict the compound’s reactivity in novel reaction pathways?

Methodological Answer:

  • DFT Calculations : Model transition states for reactions like allyl rearrangements or hydrogenation using Gaussian 09. Focus on bond dissociation energies (BDEs) for the aminopropyl group .
  • Machine Learning (ML) : Train models on existing piperidine derivatives to predict regioselectivity in alkylation or oxidation reactions .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Meta-Analysis : Compare datasets using tools like RevMan to identify outliers or confounding variables (e.g., solvent polarity in assays) .
  • Dose-Response Curves : Replicate experiments across multiple cell lines (e.g., HEK293 vs. HeLa) to assess consistency in EC50_{50} values .
  • Control Standardization : Use reference compounds (e.g., known kinase inhibitors) to calibrate assay conditions and minimize false positives .

Advanced: What methodologies study the compound’s interaction with lipid bilayers or membrane proteins?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on sensor chips to measure binding kinetics (KD_D ~10–100 µM) .
  • Fluorescence Quenching : Label the compound with dansyl chloride and monitor emission changes upon protein interaction (e.g., albumin) .
  • Molecular Dynamics (MD) : Simulate 100-ns trajectories in GROMACS to analyze penetration depth into lipid membranes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1-(3-Aminopropyl)-3-ethylpiperidin-4-ol
Reactant of Route 2
1-(3-Aminopropyl)-3-ethylpiperidin-4-ol

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